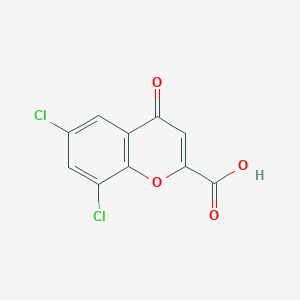

6,8-二氯色酮-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,8-Dichlorochromone-2-carboxylic acid is a chemical compound that is of interest in various fields of research due to its potential applications. While the provided papers do not directly discuss 6,8-Dichlorochromone-2-carboxylic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical and physical properties of 6,8-dichlorinated chromones.

Synthesis Analysis

The synthesis of related chromone carboxylic acids has been explored in the literature. For instance, an efficient and high-yielding synthetic route for 5-amino-6-chlorochroman-8-carboxylic acid, a key intermediate for several potent 5-HT4 receptor agonists, has been developed. This synthesis avoids the use of toxic and corrosive reagents and operates at room temperature, which is beneficial for scaling up the production of such compounds . Another synthesis describes the preparation of a deuterated chromone carboxylic acid, which is used as a mass spectrometric stable isotope internal standard . These methods could potentially be adapted for the synthesis of 6,8-Dichlorochromone-2-carboxylic acid by applying similar principles and modifications.

Molecular Structure Analysis

The molecular structure of chromone derivatives is crucial for their biological activity and physical properties. One of the papers provides the X-ray crystal structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, which is monoclinic with specific unit cell dimensions. This information is valuable for understanding the three-dimensional arrangement of atoms in chromone carboxylic acids and can be used to infer the potential molecular structure of 6,8-Dichlorochromone-2-carboxylic acid .

Chemical Reactions Analysis

Although the provided papers do not detail chemical reactions specific to 6,8-Dichlorochromone-2-carboxylic acid, they do mention reactions pertinent to similar chromone carboxylic acids. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves substitution and hydrolysis steps, which are common reactions in the chemistry of carboxylic acid derivatives . These reactions could potentially be relevant to the chemical behavior of 6,8-Dichlorochromone-2-carboxylic acid under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromone carboxylic acids are influenced by their molecular structure. For instance, the crystallographic data provided for a related compound indicates a specific density, which can be an important factor in the compound's solubility and stability . The synthesis methods described in the papers also suggest that these compounds can be obtained in high purity, which is essential for their application in pharmaceuticals and other industries .

科学研究应用

合成与优化

6,8-二氯色酮-2-羧酸虽然没有直接提及,但与色酮-2-羧酸密切相关,后者一直是合成优化研究的主题。这些研究专注于改善色酮类化合物的合成路线,因为它们与开发多靶点定向配体有关。例如,通过采用微波辅助工艺,调整反应参数以提高产率和纯度,并避免繁琐的纯化工艺,优化了色酮-2-羧酸的合成路线。这种优化对于加快基于色酮的配体的发现至关重要,这些配体在药物开发和化学研究中具有潜在应用 (Cagide, Oliveira, Reis, & Borges, 2019)。

区域选择性交叉偶联反应

硼酸与二卤杂环的区域选择性交叉偶联反应的研究对二氯色酮-2-羧酸衍生物的合成具有影响。这些反应证明了羧酸阴离子部分作为指导基团的实用性,实现了取代的烟酸和三唑的定向合成。这项研究是制定色酮衍生物合成策略的基础,包括具有二氯取代的衍生物 (Houpis, Liu, Wu, Yuan, Wang, & Nettekoven, 2010)。

抗氧化特性和生物活性

色酮衍生物,包括色酮-2-羧酸和相关化合物,已从天然来源中分离出来并对其生物活性进行了评估。例如,来自椭圆哈连花的可溶于水的色酮衍生物对乙型肝炎病毒 (HBV) 表现出显着的抑制作用,而没有表现出显着的细胞毒性。这表明色酮衍生物(包括 6,8-二氯色酮-2-羧酸)在治疗病毒感染中具有潜在的治疗应用 (Sun, Liu, Huang, & Yu, 2012)。

安全和危害

未来方向

属性

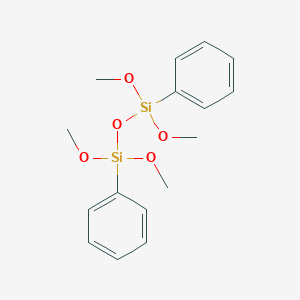

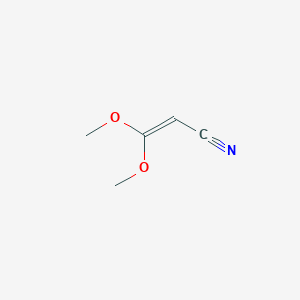

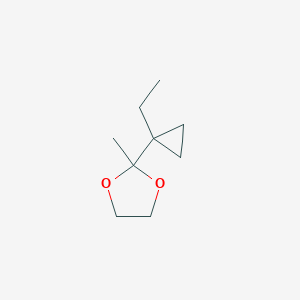

IUPAC Name |

6,8-dichloro-4-oxochromene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O4/c11-4-1-5-7(13)3-8(10(14)15)16-9(5)6(12)2-4/h1-3H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTRRPXNRFANIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358567 |

Source

|

| Record name | 6,8-Dichlorochromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dichlorochromone-2-carboxylic acid | |

CAS RN |

16722-38-6 |

Source

|

| Record name | 6,8-Dichlorochromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)

![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)